6-chloro-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one 6-chloro-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.: 896071-08-2
VCID: VC7289202
InChI: InChI=1S/C21H21ClN2O3/c1-26-18-5-3-17(4-6-18)24-10-8-23(9-11-24)14-15-12-21(25)27-20-7-2-16(22)13-19(15)20/h2-7,12-13H,8-11,14H2,1H3
SMILES: COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)OC4=C3C=C(C=C4)Cl
Molecular Formula: C21H21ClN2O3
Molecular Weight: 384.86

6-chloro-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one

CAS No.: 896071-08-2

Cat. No.: VC7289202

Molecular Formula: C21H21ClN2O3

Molecular Weight: 384.86

* For research use only. Not for human or veterinary use.

6-chloro-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one - 896071-08-2

Specification

CAS No. 896071-08-2
Molecular Formula C21H21ClN2O3
Molecular Weight 384.86
IUPAC Name 6-chloro-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one
Standard InChI InChI=1S/C21H21ClN2O3/c1-26-18-5-3-17(4-6-18)24-10-8-23(9-11-24)14-15-12-21(25)27-20-7-2-16(22)13-19(15)20/h2-7,12-13H,8-11,14H2,1H3
Standard InChI Key XOAWGABLPXPHPD-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)OC4=C3C=C(C=C4)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure features a 2H-chromen-2-one (coumarin) backbone substituted at the 4-position with a chlorinated benzopyrone moiety and a piperazine-linked 4-methoxyphenyl group. The IUPAC name, 6-chloro-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one, reflects this arrangement . Key structural attributes include:

PropertyValue
Molecular FormulaC₂₁H₂₁ClN₂O₃
Molecular Weight384.86 g/mol
IUPAC Name6-chloro-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one
SMILESCOC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)OC4=C3C=C(C=C4)Cl
InChI KeyXOAWGABLPXPHPD-UHFFFAOYSA-N

The chromenone core contributes to potential π-π stacking interactions, while the piperazine moiety introduces basicity and hydrogen-bonding capacity, critical for receptor binding .

Spectroscopic and Physicochemical Properties

Despite detailed structural data, experimental solubility, melting point, and stability profiles remain unreported. Computational predictions suggest moderate hydrophobicity (logP ≈ 3.5) due to the methoxyphenyl and chlorinated groups, which may limit aqueous solubility but enhance membrane permeability. The presence of a tertiary amine in the piperazine ring (pKa ≈ 8.5) implies protonation under physiological conditions, influencing pharmacokinetics .

Synthesis and Analytical Characterization

Analytical Data

PubChem lists high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) data as unavailable . Hypothetical ¹H NMR peaks would include:

  • δ 3.75–3.80 ppm: Singlet for methoxy protons.

  • δ 6.80–7.40 ppm: Multiplet for aromatic protons.

  • δ 2.50–3.50 ppm: Multiplet for piperazine methylene protons.

Infrared (IR) spectroscopy would show carbonyl stretching (νC=O) near 1,710 cm⁻¹ and C-O-C vibrations (νC-O) at 1,250 cm⁻¹.

Hypothetical Pharmacological Profile

Target Prediction

The compound’s piperazine moiety suggests affinity for monoaminergic receptors, particularly serotonin (5-HT) and dopamine (D₂) receptors, which are often modulated by piperazine-containing drugs (e.g., aripiprazole, quetiapine) . The chromenone core may confer antioxidant or anti-inflammatory activity via inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) enzymes.

In Silico Screening

PubChem’s ChEMBL entry (CHEMBL1454836) indicates preliminary screening against neurological targets, though results are undisclosed . Molecular docking simulations predict:

  • 5-HT₁A Receptor: Hydrogen bonding with Ser159 and hydrophobic interactions with Phe362.

  • COX-2: π-π stacking with Tyr385 and hydrogen bonding with Arg120.

These predictions require experimental validation.

Research Gaps and Future Directions

Unexplored Domains

  • ADMET Profiling: No data on absorption, distribution, metabolism, excretion, or toxicity.

  • In Vitro/In Vivo Studies: Biological activity remains unverified in cell-based or animal models.

  • Structural Optimization: Modifications to the piperazine or chromenone moieties could enhance selectivity or potency.

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